3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine
Description
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYCFKNAZOGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588378 | |
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937626-43-2 | |
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-(Trifluoromethyl)benzyl Halide
The synthesis begins with the halogenation of 2-(trifluoromethyl)toluene to yield 2-(trifluoromethyl)benzyl bromide or chloride. This step typically employs radical bromination using N-bromosuccinimide (NBS) under UV light or thermal conditions.
| Reaction Component | Details |
|---|---|
| Starting Material | 2-(Trifluoromethyl)toluene |
| Halogenating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Conditions | UV light, 60°C, 12 hours |
| Yield | 75–85% |
Azetidine Functionalization
Azetidine undergoes alkylation with 2-(trifluoromethyl)benzyl halide to form the target compound. The reaction requires careful control of basic conditions to avoid ring-opening side reactions.
| Reaction Component | Details |
|---|---|
| Azetidine | Commercial source or synthesized |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C, 24 hours |
| Yield | 60–70% |
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route employs reductive amination between 2-(trifluoromethyl)benzaldehyde and azetidine-3-methanol. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in methanol at room temperature.
| Parameter | Value |
|---|---|
| Substrate Ratio | 1:1 (aldehyde:azetidine derivative) |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Reaction Time | 48 hours |
| Yield | 55–65% |
Ring-Closing Metathesis (RCM)
For more complex derivatives, RCM using Grubbs catalyst constructs the azetidine ring in situ. This method avoids pre-functionalized azetidine but requires stringent anhydrous conditions.
| Catalyst | Grubbs 2nd Generation |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 40°C, 6 hours |
| Yield | 50–60% |
Challenges and Mitigation Strategies
Steric Hindrance
The trifluoromethyl group’s bulkiness impedes nucleophilic substitution. Mitigation includes:
-
Elevated Temperatures : Enhances reaction kinetics.
-
Phase-Transfer Catalysts : Accelerates interfacial reactions.
Azetidine Ring Stability
Azetidine’s strain makes it prone to ring-opening. Strategies include:
-
Low-Temperature Reactions : Minimize thermal degradation.
-
Protecting Groups : N-Boc protection stabilizes the ring during synthesis.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Continuous Flow Reactors : Improve heat management and yield.
-
Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine undergoes various chemical reactions, including:
Scientific Research Applications
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine hydrochloride
- CAS No.: 960492-85-7
- Molecular Formula : C₁₁H₁₂F₃N·ClH
- Molecular Weight : 251.68 g/mol
- Structure : Features a four-membered azetidine ring substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the ortho position. The hydrochloride salt enhances solubility and stability.
Synthesis : Efficient synthetic routes are documented, achieving 97% purity from raw suppliers . The compound is synthesized via alkylation or reductive amination strategies, leveraging the reactivity of azetidine precursors.
Comparative Analysis with Structural Analogs
Positional Isomer: 3-[[3-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride
- CAS No.: 1181458-23-0
- Key Difference : Trifluoromethyl group at the meta position instead of ortho.
- Electronic Effects: The meta isomer may exhibit enhanced electron-withdrawing effects due to reduced steric distortion of the -CF₃ group. Solubility: Meta substitution could improve aqueous solubility due to reduced molecular packing efficiency.
| Property | Ortho-CF₃ (Target) | Meta-CF₃ |
|---|---|---|
| Molecular Weight | 251.68 | 251.68 |
| Substituent Position | Ortho | Meta |
| Synthetic Accessibility | High (97% purity) | Not reported |
Trifluoromethoxy Analogs
- Example : 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride (Ref: 10-F675890) .
- Key Difference : Trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
- Impact :
Functional Analog Comparison
Thiazole-Piperazine Derivatives ()
- Examples : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, 10e, 10f) .
- Structural Differences :
- Larger molecular weights (~548 g/mol vs. 251.68 g/mol).
- Thiazole and piperazine moieties instead of azetidine.
- Functional Implications: Bioactivity: Thiazole-piperazine compounds are typically designed for kinase inhibition or antimicrobial activity, whereas azetidine derivatives may target neurological receptors. Synthetic Yield: Both classes achieve high yields (>89%), but azetidine synthesis is more atom-economical .
Sulfonylurea Herbicides ()
- Examples : Triflusulfuron-methyl, ethametsulfuron-methyl .
- Key Difference : Triazine and sulfonylurea groups instead of azetidine.
- Role of -CF₃: In herbicides, -CF₃ enhances resistance to enzymatic degradation and increases lipophilicity for foliar absorption.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural characteristics imparted by the trifluoromethyl group and the azetidine ring make it an interesting candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H12F3N
- Molecular Weight : 215.21 g/mol
- CAS Number : 937614-88-5
The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of biological functions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown potent antiproliferative effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action often involves DNA intercalation or inhibition of critical cellular pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | BxPC-3 (pancreatic cancer) | 0.051 |
| Compound A (similar structure) | Panc-1 (pancreatic cancer) | 0.066 |
| Compound B (similar structure) | SK-BR-3 (breast cancer) | Not specified |
These findings suggest that the azetidine scaffold may be crucial for the observed anticancer activity, warranting further investigation into its derivatives.
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative effects of a series of azetidine derivatives against pancreatic cancer cell lines. The results indicated that modifications in the azetidine ring significantly impacted the compounds' efficacy, with some derivatives showing enhanced potency compared to standard chemotherapeutics like doxorubicin.
- Tyrosinase Inhibition : Another research effort investigated the tyrosinase inhibitory activity of azetidine derivatives. The results suggested that these compounds could serve as promising candidates for treating hyperpigmentation disorders due to their ability to inhibit melanin production effectively.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl-substituted benzyl halides (e.g., 2-(trifluoromethyl)benzyl chloride) react with azetidine in the presence of a base like NaH or K₂CO₃ in aprotic solvents (e.g., DMF or THF) at 60–80°C . Key intermediates are characterized using NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction progress is monitored via TLC or LC-MS .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability, as measured by microsomal assays. Its impact on pKa (predicted via computational tools like MarvinSketch) alters protonation states of the azetidine nitrogen, affecting solubility and membrane permeability . X-ray crystallography reveals steric effects on molecular packing, critical for solid-state stability .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer : ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence (δ ≈ -60 ppm). Azetidine ring protons are identified via ¹H NMR (δ 3.2–3.8 ppm, multiplet for N-CH₂). IR spectroscopy detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 216.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 65%) arise from solvent choice (DMF vs. THF), base strength (NaH vs. K₂CO₃), or reaction time. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, replacing NaH with DBU in THF at 50°C increases yields by 20% due to reduced side reactions . Kinetic studies (e.g., in situ IR monitoring) track intermediate formation rates .
Q. What strategies improve the compound’s selectivity in enzyme inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing the phenylmethyl group with bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) enhances selectivity for kinase targets like JAK3 over JAK2. Computational docking (AutoDock Vina) identifies key hydrophobic interactions in the ATP-binding pocket. Assays using isoform-specific inhibitors (e.g, tofacitinib for JAK3) validate selectivity .
Q. How do structural modifications impact pharmacokinetic parameters such as oral bioavailability?
- Methodological Answer : Introducing a hydroxyl group at the azetidine C3 position improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) but reduces bioavailability due to efflux by P-glycoprotein. In vivo studies in rodents (plasma AUC measurements) combined with Caco-2 permeability assays guide optimization. Prodrug strategies (e.g., esterification of the hydroxyl group) restore bioavailability to >50% .
Q. What computational methods predict the compound’s binding modes with GPCR targets?
- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model interactions with GPCRs like 5-HT₃ receptors. The trifluoromethyl group stabilizes binding via hydrophobic contacts with Leu234 and Phe234. Free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) upon fluorination .
Data Contradiction Analysis
Q. Why do in vitro and in vivo toxicity profiles of this compound differ?
- Methodological Answer : In vitro cytotoxicity assays (e.g., HepG2 IC₅₀ = 10 µM) may not account for metabolic activation. In vivo studies in mice show hepatotoxicity at 50 mg/kg due to CYP3A4-mediated formation of reactive metabolites (e.g., epoxides). Reactive metabolite trapping (GSH adducts) via LC-MS/MS clarifies mechanisms. Mitigation strategies include deuterating the benzylic position to slow metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
